SF-Pdi
Description
Contextualization within Perylene (B46583) Diimide (PDI) Chemistry and Derivatives
Perylene diimides (PDIs) are a well-established family of organic dyes and pigments known for their exceptional optical and electronic properties, including strong absorption in the visible region, high electron affinity, excellent charge carrier mobility, and remarkable chemical, photochemical, and thermal stability. mdpi.comresearchgate.netacs.orgfrontiersin.org PDIs consist of a perylene core fused with two imide rings. researchgate.net Their properties can be tuned by modifying substituents at the imide nitrogen atoms, the bay positions (1, 6, 7, 12), or the ortho positions (2, 5, 8, 11). researchgate.netekb.egresearchgate.netresearchgate.net While substitution at the imide nitrogen primarily affects solubility and solid-state organization, bay substitution significantly influences electronic and optical properties and can induce twisting of the perylene core. researchgate.netaip.orgrsc.org
SF-PDI systems are derivatives of PDI chemistry where a spirobifluorene unit is incorporated into the molecular architecture. This incorporation typically serves to link PDI units or to modify the electronic and structural properties of a single PDI core. The spirobifluorene moiety, characterized by its rigid, non-planar spiro junction, helps to disrupt the strong π-π stacking aggregation often observed in planar PDI molecules, which can limit their solubility and performance in certain applications. rsc.orgmdpi.comrsc.org By introducing a twisted or three-dimensional character, spirobifluorene facilitates better processing and morphology control in organic electronic devices. ucla.edunih.govresearchgate.net
Nomenclature and Structural Classes of Spirobifluorene-PDI Constructs
This compound constructs are broadly classified based on the number of PDI units linked by the spirobifluorene core and the manner of their connection.
Spirobifluorene-Bridged Dimeric PDI (SF-PDI2) as a Non-Fullerene Acceptor Precursor
One prominent structural class is the spirobifluorene-bridged dimeric PDI, commonly denoted as SF-PDI2. This structure consists of two PDI units linked by a spirobifluorene spacer. mdpi.compsu.edu The spirobifluorene bridge introduces a significant twist between the two PDI units, which helps to prevent excessive aggregation driven by strong π-π interactions between the planar perylene cores. mdpi.comucla.edu
SF-PDI2 has been extensively explored as a non-fullerene acceptor (NFA) precursor, particularly in the field of organic photovoltaics (OPVs). mdpi.comucla.edunih.govnih.gov Non-fullerene acceptors are organic semiconductor materials designed to replace traditional fullerene derivatives (like PCBM) as electron-accepting components in organic solar cells. ucla.edunih.gov SF-PDI2's twisted structure and tunable electronic properties make it a promising candidate for achieving efficient charge separation and transport in the active layer of OPVs. nih.govresearchgate.net The synthesis of SF-PDI2 can be achieved through methods like palladium-catalyzed cross-coupling reactions between functionalized PDI units and spirobifluorene derivatives. mdpi.comnih.gov
Research findings on SF-PDI2 highlight the impact of the spirobifluorene bridge on its properties. For instance, studies have shown that the spirobifluorene spacer has minimal influence on the frontier molecular orbital (FMO) energy levels of the PDI units, while effectively reducing aggregation and improving solubility. rsc.orgmdpi.com
Oligomeric and Polymeric this compound Architectures (e.g., PDI Tetramers, SF-4PDI-O, SF-4PDI-S, SF-4PDI-Se)
Beyond the dimeric structure, spirobifluorene can also serve as a core or linker in more complex oligomeric and polymeric this compound architectures. These structures involve multiple PDI units connected through or around a spirobifluorene moiety. Examples include PDI tetramers where four PDI units are linked, often radially, to a spirobifluorene core. researchgate.netrhhz.net
Specific examples of such architectures include SF-4PDI-O, SF-4PDI-S, and SF-4PDI-Se. These compounds are PDI tetramers where the PDI units are linked and annulated by oxygen (O), sulfur (S), and selenium (Se) atoms, respectively, around a spirobifluorene core. researchgate.netresearchgate.net The incorporation of different chalcogen atoms (O, S, Se) allows for fine-tuning of the electronic and photophysical properties of these materials. researchgate.netresearchgate.net
Detailed research findings on these oligomeric structures explore the effect of the heteroatoms on properties such as molecular geometry, charge transport, and energy levels. For example, studies have shown that altering the heteroatoms from O and S to Se can lead to an upshift in both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels due to the decreasing electronegativity of the chalcogen. researchgate.net These variations in structure and composition directly influence their performance in applications like organic solar cells. researchgate.net
Data on the energy levels of these tetramers can be presented as follows:
| Compound | HOMO (eV) | LUMO (eV) |
| SF-4PDI-O | -5.71 | -3.76 |
| SF-4PDI-S | -5.66 | -3.71 |
| SF-4PDI-Se | -5.60 | -3.66 |
Note: These values are approximate and can vary depending on the measurement method and environment. researchgate.net
Historical Development and Significance in Organic Materials Research
The historical development of this compound systems is intertwined with the broader research into perylene diimides and their application in organic electronics. PDIs have been known since the early 20th century, initially primarily as robust organic dyes and pigments. mdpi.comresearchgate.netekb.eg Their potential as semiconductors was recognized later, particularly with the advent of organic electronic devices. mdpi.comresearchgate.netekb.egresearchgate.net
Early research on PDI-based organic solar cells, for instance, demonstrated their promise as n-type semiconductors, but challenges related to their strong aggregation and limited solubility hindered widespread application. researchgate.netrsc.orgnih.gov The development of this compound compounds, particularly the SF-PDI2 dimer, emerged as a strategy to overcome these limitations by incorporating a bulky, non-planar spirobifluorene unit. rsc.orgmdpi.comnih.gov This innovation aimed to reduce excessive π-π stacking and improve processability while retaining the favorable electronic properties of the PDI core. mdpi.comrsc.org
The introduction of this compound structures marked a significant step in the design of non-fullerene acceptors and other organic electronic materials. ucla.edunih.govnih.gov The spirobifluorene moiety's ability to induce a twisted conformation proved effective in controlling molecular packing and morphology, which are crucial factors for efficient charge separation and transport in devices. nih.govresearchgate.net The subsequent exploration of oligomeric and polymeric this compound architectures further expanded the possibilities for tuning material properties for specific applications. acs.orgresearchgate.net
Structure
2D Structure
Properties
Molecular Formula |
C125H136N4O8 |
|---|---|
Molecular Weight |
1822.4 g/mol |
IUPAC Name |
11-[7'-[6,8,17,19-tetraoxo-7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-11-yl]-9,9'-spirobi[fluorene]-2'-yl]-7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C125H136N4O8/c1-9-17-25-33-45-79(46-34-26-18-10-2)126-117(130)93-67-61-87-89-63-69-97-113-101(123(136)128(121(97)134)81(49-37-29-21-13-5)50-38-30-22-14-6)75-99(109(115(89)113)91-65-71-95(119(126)132)111(93)107(87)91)77-57-59-85-86-60-58-78(74-106(86)125(105(85)73-77)103-55-43-41-53-83(103)84-54-42-44-56-104(84)125)100-76-102-114-98(122(135)129(124(102)137)82(51-39-31-23-15-7)52-40-32-24-16-8)70-64-90-88-62-68-94-112-96(72-66-92(108(88)112)110(100)116(90)114)120(133)127(118(94)131)80(47-35-27-19-11-3)48-36-28-20-12-4/h41-44,53-76,79-82H,9-40,45-52H2,1-8H3 |
InChI Key |
FYQVTINZMWVMSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=C(C=C7C6=C(C=C5)C(=O)N(C7=O)C(CCCCCC)CCCCCC)C8=CC9=C(C=C8)C2=C(C93C4=CC=CC=C4C4=CC=CC=C34)C=C(C=C2)C2=C3C4=CC=C5C6=C(C=CC(=C46)C4=C3C3=C(C=C4)C(=O)N(C(=O)C3=C2)C(CCCCCC)CCCCCC)C(=O)N(C5=O)C(CCCCCC)CCCCCC)C1=O |
Origin of Product |
United States |
Synthetic Methodologies for Spirobifluorene Perylene Diimide Derivatives
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed reactions are a cornerstone in the synthesis of complex aromatic compounds, including SF-Pdi derivatives. These methods facilitate the creation of carbon-carbon bonds with high efficiency and selectivity, enabling the construction of dimeric and oligomeric structures.
Cross-Coupling between PDI Monobromide and Spirobifluorene-Derived Boronic Esters
A key strategy for linking spirobifluorene and perylene (B46583) diimide (PDI) units involves the Suzuki-Miyaura cross-coupling reaction. youtube.com This powerful method creates a direct carbon-carbon bond between the two distinct molecular scaffolds. The synthesis typically begins with the controlled monobromination of the PDI core at one of its bay-area positions. While the bromination of the perylene skeleton can sometimes result in a hard-to-separate mixture of 1,7- and 1,6-dibromo regioisomers, milder conditions can yield the mono-bromo derivative, albeit sometimes in low yield and requiring careful purification. nih.gov
The spirobifluorene moiety is separately prepared as a boronic acid or boronic ester derivative. The palladium-catalyzed coupling is then carried out between the PDI monobromide and the spirobifluorene-derived boronic ester. A catalyst system, often generated in situ, mediates the reaction. nih.gov This approach allows for the precise, orthogonal connection of the PDI subunits to the spirobifluorene core, effectively hindering molecular aggregation in solution. acs.orgfao.org
| Reactant 1 | Reactant 2 | Catalyst System (Example) | Reaction Type | Product |
| PDI Monobromide | Spirobifluorene Boronic Ester | Pd₂(dba)₃ / Phosphine Ligand | Suzuki-Miyaura Coupling | This compound |
General Palladium-Catalyzed Protocols for Dimeric and Oligomeric PDI Synthesis
The synthesis of PDI dimers and oligomers frequently employs palladium-catalyzed methodologies like Suzuki and Sonogashira coupling reactions. thieme-connect.comacs.org These protocols are essential for creating extended π-conjugated systems with tailored electronic properties. For instance, PDI dimers bridged by groups like thiophene (B33073) have been synthesized to reduce aggregation and improve photovoltaic performance compared to their monomeric counterparts. acs.org
The general protocol involves reacting a di- or poly-halogenated PDI derivative with a suitable coupling partner in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions. Dimeric PDIs, where two units are linked at their bay positions, are often synthesized using Ullmann-type reductive homocoupling of bay-brominated PDI precursors. nih.gov The resulting molecules typically have a twisted backbone, which is advantageous for suppressing excessive self-aggregation and improving solubility. acs.orgnih.gov
| Coupling Reaction | Typical Electrophile | Typical Nucleophile | Catalyst (Example) | Application |
| Suzuki-Miyaura | Aryl/Vinyl Halide (e.g., Bromo-PDI) | Organoboron Compound (e.g., Aryl Boronic Acid) | Pd(PPh₃)₄ | C-C Bond Formation |
| Sonogashira | Aryl/Vinyl Halide | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | C-C Bond Formation |
| Buchwald-Hartwig | Aryl Halide | Amine | Pd₂(dba)₃ / Buchwald Ligand | C-N Bond Formation |
| Ullmann Coupling | Aryl Halide | Aryl Halide | Copper or Palladium Catalyst | C-C Bond Formation (Homocoupling) |
Directed Functionalization and Derivatization Approaches
Beyond coupling whole molecular units, the precise functionalization of the PDI core is a critical strategy for fine-tuning its properties. Modifications at the bay and imide positions can dramatically alter the molecule's solubility, aggregation behavior, and electronic characteristics.
Bay-Functionalization for Precisely Defined PDI Derivatives
Functionalization at the bay positions (1, 6, 7, and 12) of the perylene core is a powerful method to modulate the optical and electronic properties of PDI derivatives. nih.gov This is because the bay-area carbons have high electron density in the highest occupied molecular orbital (HOMO), making them susceptible to electrophilic substitution. nih.gov
Conventional methods often rely on the halogenation of the perylene nucleus, which then allows for the introduction of other functional groups via nucleophilic aromatic substitutions or further palladium-catalyzed coupling reactions. thieme-connect.comnih.gov For example, dibromination of the PDI precursor followed by a Suzuki coupling reaction can be used to introduce aryl groups at the 1,7-positions. nih.gov Attaching substituents to all four bay positions can effectively shield the π-π stacking interactions between perylene cores, suppressing aggregation and improving solubility. nih.gov This also introduces significant structural distortion, twisting the π-conjugated system away from planarity. nih.govresearchmap.jp
| Position | Functionalization Strategy | Precursor | Purpose |
| Bay (1,7-) | Suzuki Coupling | 1,7-Dibromo PDI | Introduce aryl groups, tune electronic properties |
| Bay (1,6,7,12-) | Nucleophilic Substitution | Tetrachloro-PDI | Suppress aggregation, increase solubility, induce core twist |
| Bay (mono) | Nitration followed by Suzuki Coupling | Mono-nitro PDI | Create dissymmetric derivatives |
N-Substitution Engineering with Varied Alkyl Side Groups
Modification at the imide nitrogen positions is a widely used strategy to control the solubility and processing characteristics of PDI derivatives. By attaching different alkyl side groups, the intermolecular interactions and solid-state packing of the molecules can be systematically engineered.
The synthesis involves a condensation reaction between perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) and a primary amine bearing the desired alkyl chain. nih.govnih.govrsc.org The length and branching of the alkyl chains are critical. Long, branched alkyl groups, such as 2-ethylhexyl, are commonly used to impart high solubility in common organic solvents. nih.gov This is crucial for solution-based processing techniques used in the fabrication of organic electronic devices. The choice of N-substituent can influence the morphology of thin films and, consequently, their charge transport properties. nih.govrsc.org
| Alkyl Side Group | Typical Precursor Amine | Resulting Property |
| 2-Ethylhexyl | 2-Ethylhexylamine | High solubility in organic solvents |
| Dodecyl | Dodecylamine | Modified solid-state packing |
| Cyclohexyl | Cyclohexylamine | Altered solubility and thermal properties |
Integration of Chalcogen Linkages (Oxygen, Sulfur, Selenium) for Tunable Properties
A more advanced derivatization approach involves integrating chalcogen atoms (oxygen, sulfur, or selenium) to create fused, rigid structures. frontiersin.orgresearchgate.netnih.govnih.gov This strategy has been used to synthesize propeller-like PDI derivatives where multiple PDI units are linked to a central core through chalcogen-containing bridges. frontiersin.orgnih.gov
These fused structures exhibit flatter molecular conformations and more delocalized HOMOs compared to their unfused counterparts. frontiersin.orgnih.gov The specific chalcogen atom used has a direct impact on the electronic properties. Moving down the group from oxygen to sulfur to selenium (i.e., with heavier chalcogens), the energy levels of the molecule are systematically altered. frontiersin.orgnih.gov For instance, heavier chalcogen linkages have been shown to reduce the LUMO energy level. frontiersin.orgnih.gov This fine-tuning of energy levels is critical for optimizing the performance of these materials in applications like organic solar cells. researchgate.netnih.gov
| Chalcogen Linkage | Effect on Molecular Structure | Effect on Electronic Properties |
| Oxygen (O) | Forms rigid fused linkage | Modifies HOMO/LUMO levels |
| Sulfur (S) | Flatter conformation, higher absorption | Lowers LUMO energy level vs. Oxygen |
| Selenium (Se) | Most significant red-shift in absorption | Further lowers LUMO energy level vs. Sulfur |
Table of Compounds
| Abbreviation / Name | Full Chemical Name |
| This compound | Spirobifluorene-Perylene Diimide |
| PDI | Perylene Diimide |
| PTCDA | Perylene-3,4,9,10-tetracarboxylic dianhydride |
| BTO-PDI | Benzotrifuran-core Perylene Diimide |
| BTT-PDI | Benzotrithiophene-core Perylene Diimide |
| BTSe-PDI | Benzotriselenophene-core Perylene Diimide |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) |
| PPh₃ | Triphenylphosphine |
Synthetic Efficiency and Scalability Considerations for Spirobifluorene-Perylene Diimide Derivatives (this compound)
The practical application of spirobifluorene-perylene diimide (this compound) derivatives in fields such as organic electronics is intrinsically linked to the efficiency and scalability of their synthesis. A viable synthetic route must not only be high-yielding and reproducible on a laboratory scale but also amenable to large-scale production without significant loss of efficiency or purity. Key considerations in this regard include the accessibility of starting materials, the complexity of the synthetic steps, the yields of individual reactions, and the feasibility of purification methods for large quantities.
The synthesis of this compound and its derivatives typically involves a multi-step process. A crucial step in forming the characteristic spiro-linkage is often a palladium-catalyzed reaction. While palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis, their scalability can present challenges. These may include the cost and availability of the palladium catalyst, the need for specialized ligands, and the potential for catalyst deactivation or product contamination with residual metal, which can be detrimental to the performance of electronic devices.
Research Findings on Synthetic Efficiency
Detailed research into the synthesis of spiro-fused perylene diimides has highlighted the utility of palladium-catalyzed C-H activation and C-C bond formation sequences. These methods can be step-economic, proceeding from readily available precursors. For instance, the synthesis of related spiro[fluorene-9,9'-xanthene] derivatives, which share a similar spirocyclic core, has been reported with moderate to good yields, often influenced by the electronic nature of the substituents on the fluorenone starting material.
Reports on the synthesis of specific this compound analogs, such as those with a spirobifluorene bridge, have demonstrated their potential in high-efficiency polymer solar cells. While the focus of these studies is often on the photophysical properties and device performance, the underlying synthetic accessibility is a critical enabling factor.
The purification of this compound derivatives is another significant consideration. Due to their often-limited solubility and tendency to aggregate, chromatographic purification, which is common in laboratory-scale synthesis, can become impractical and costly on an industrial scale. Therefore, the development of synthetic routes that yield products of high purity with minimal need for extensive purification is a key area of research. This may involve optimizing reaction conditions to minimize side-product formation or designing molecules with improved solubility to facilitate non-chromatographic purification methods like recrystallization or precipitation.
Below are tables summarizing representative data on the synthesis of key precursors and related spiro compounds, illustrating the typical yields achieved in laboratory settings.
Table 1: Synthesis of Spiro[fluorene-9,9'-xanthene]-3',6'-diol Derivatives
| Entry | Substituent on 9-Fluorenone | Yield (%) |
| 1 | 2-chloro | 85 |
| 2 | 2,7-dichloro | 82 |
| 3 | 2-bromo | 83 |
| 4 | 2,7-dibromo | 81 |
| 5 | 2-methyl | 75 |
| 6 | 2,7-dimethyl | 72 |
| 7 | 2-phenyl | 78 |
This table presents data on the synthesis of the spiro core, a key structural motif in this compound, highlighting the influence of substituents on the reaction yield.
Table 2: Representative Yields in Perylene Diimide Synthesis
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| Perylene-3,4,9,10-tetracarboxylic dianhydride | Amine, Imidazole, 150 °C | N,N'-disubstituted PDI | >90 |
| 1,7-Dibromo-PDI | Thiophene boronic acid derivatives, Pd(PPh₃)₄, K₂CO₃ | 1,7-dithienyl-PDI | 60-70 |
| Nitro-PDI | Triphenylphosphine, DMF | Carbazole-fused PDI | 67 |
This table showcases typical yields for the formation and functionalization of the perylene diimide core, another essential component of this compound.
Advanced Spectroscopic and Photophysical Investigations of Sf Pdi Systems
Singlet Fission (SF) Processes in SF-PDI and Related PDI Aggregates
Singlet fission in this compound and other PDI aggregates is a multifaceted process initiated by the absorption of a photon, leading to a singlet excited state. This excited state can then undergo fission to produce a pair of triplet excitons. The efficiency and dynamics of this process are heavily influenced by the molecular arrangement and electronic interactions within the aggregated system.
Critical Role of Charge Transfer (CT) States as Intermediate States
Charge transfer (CT) states play a vital role as intermediate states in the singlet fission process in PDI aggregates. nih.govnih.govalfachemic.comalfa-chemistry.com In the CT-mediated mechanism, the initial singlet excited state (S₁S₀) is coupled to a charge transfer state (e.g., PDIδ⁺/PDIδ⁻), which in turn is coupled to the correlated triplet pair state (¹TT). The participation of these CT intermediates, whether as real or virtual configurations, can significantly impact the SF rate. alfa-chemistry.com The tuning of CT couplings, which influence the absorption profiles of PDI films, is expected to affect their SF rates. alfa-chemistry.com Analysis of wave functions and electronic couplings in PDI aggregates reveals the important role of CT states in the SF mechanism. nih.gov
Exciton (B1674681) Transfer Dynamics: Singlet Excitation to Triplet Pair States in Aggregated Systems
The dynamics of exciton transfer in PDI aggregates involve the evolution from the initial singlet excitation to the formation of correlated triplet pair states. Following photoexcitation, the singlet excited state undergoes decay, concurrent with the appearance of new absorption bands characteristic of triplet states. alfa-chemistry.com This decay and growth occur over picosecond to nanosecond timescales. alfa-chemistry.com Theoretical frameworks, such as the Frenkel-Holstein model, are employed to describe the exciton transfer between singlet excitation states and the triplet pair state in aggregated PDI crystals. Time-resolved spectroscopic techniques, including time-resolved fluorescence and transient absorption spectroscopy, are essential for experimentally investigating these exciton transfer dynamics and determining kinetic parameters involved in the SF process. nih.govalfachemic.comnih.govvulcanchem.com
Influence of Aggregation Morphology (H- and J-Aggregates) on SF Efficiency and Triplet Yield
The aggregation morphology of PDI molecules, specifically the formation of H- and J-aggregates, significantly influences the SF efficiency and resulting triplet yield. Different crystal packings of PDI molecules modulate their singlet fission rates and yields. nih.gov H- and J-aggregates exhibit distinct optical behaviors in their absorption and emission spectra due to strong intermolecular coupling in the solid state. alfachemic.comalfa-chemistry.com In-phase intermolecular coupling integrals lead to J-aggregates, where the electronic wave function of charge transfer states can couple with the triplet pair state. Conversely, out-of-phase coupling results in H-aggregates, which can prevent this direct interaction. While H-aggregates can have a dark state at the bottom of the exciton band, the vibronic progression in their absorption lineshape can break symmetry and activate phonon-assisted SF. The degree of slip between neighboring molecules in the aggregate structure, which can be adjusted by functionalization, also impacts the SF rate. alfa-chemistry.com
Vibronic Progression and Phonon-Assisted Singlet Fission Activation
Vibronic progression, characterized by distinct bands in the absorption and emission spectra with specific energy spacing corresponding to molecular vibrations, is a prominent feature in PDI films. alfa-chemistry.com Vibronic coupling, the interaction between electronic and vibrational degrees of freedom, plays a crucial role in the excited-state dynamics and can underpin processes like singlet fission. In H-aggregates, vibronic progression in the absorption lineshape can break the symmetry of the wave function, thereby activating the contribution from SF in the absorption spectrum and generating phonon-assisted SF. Phonon modes, which are collective vibrations of the crystal lattice, can also assist in driving singlet fission, particularly in systems where the triplet energy is more than half the singlet energy. Peierls vibrations, which perturb couplings between electronic states, have also been shown to accelerate singlet fission.
Kinetic Modeling of Singlet Fission and Singlet-Singlet Annihilation from Time-Resolved Spectroscopy
Kinetic modeling is a critical tool for analyzing the complex photophysical processes occurring in this compound systems and PDI aggregates, particularly when interpreting data from time-resolved spectroscopy. Simple kinetic models, often involving three states (singlet excited state, correlated triplet pair state, and free triplet excitons), are used to fit time-resolved emission and transient absorption data. nih.govalfa-chemistry.com These models allow for the extraction of kinetic parameters, such as singlet fission rates (kSF) and rates of competing processes like singlet-singlet annihilation (SSA). alfa-chemistry.com By fitting experimental data to these models, researchers can gain insights into the electronic factors and couplings that govern the speed and efficiency of singlet fission. nih.gov Studies have employed kinetic models to assess the nature of SF in polycrystalline films and compare observed SF rates with theoretical predictions.
Impact of Intermolecular Organization and Electronic Coupling (Coulombic and Exchange) on SF Rates
The rate and efficiency of singlet fission in PDI derivatives are significantly influenced by their intermolecular organization and the resulting electronic coupling between neighboring molecules. utexas.eduaip.orgusc.edu Studies on PDI films and dimers have shown that the crystal packing and relative arrangement of PDI molecules play a crucial role in modulating SF rates and yields. utexas.eduusc.eduresearchgate.net
Intermolecular coupling in PDI aggregates involves both long-range Coulombic coupling and short-range exchange coupling. nsf.gov Coulombic coupling is associated with the formation of H- or J-aggregates, while exchange coupling arises from the overlap of molecular orbitals between adjacent molecules. nsf.govacs.org The magnitude and sign of these couplings are sensitive to the stacking geometry, including the distance and slip between neighboring PDI cores. nsf.govacs.org
Research indicates that the interplay between energetic driving force (the energy difference between the singlet state and the correlated triplet pair state) and electronic coupling is critical for efficient SF in PDI films. nsf.gov While strong electronic coupling is generally expected to enhance SF rates, it can also lead to competing processes like excimer formation, which can reduce the triplet yield. aip.orgresearchgate.net For instance, studies on C5PDI have shown that strong electronic coupling in crystalline films leads to fast deactivation of both the singlet and correlated triplet pair states, resulting in a reduced free triplet yield despite rapid formation of the correlated triplet pair. acs.org
Theoretical studies using methods like Redfield theory and nonorthogonal configuration interaction have been employed to model the relationship between PDI stacking geometries and SF rates. utexas.eduusc.eduresearchgate.net These approaches have successfully reproduced trends in experimental SF rates and highlighted the significant roles of electronic energies and coupling in controlling the process. utexas.eduusc.eduresearchgate.net Analysis of wave functions suggests that the multiexciton character in PDI structures can be spread over several states, posing interesting mechanistic questions. utexas.eduusc.eduresearchgate.net
Singlet Fission Dynamics in Colloidal Nanoparticles of PDI Derivatives
Singlet fission dynamics have also been investigated in colloidal nanoparticles of PDI derivatives. nih.govacs.orgresearchgate.net Studies on PE-PDI, for example, have shown that it forms colloidal nanoparticles exhibiting both H- and J-aggregate characteristics in polar solvents. nih.govacs.org
Time-resolved spectroscopic techniques, such as transient absorption and time-resolved fluorescence, are used to probe the SF process in these nanoparticles. nih.govacs.org These studies have confirmed that fast SF can occur on the surface of colloidal PDI aggregates, often mediated by a charge transfer mechanism, leading to a high quantum yield of triplet excitons. nih.govacs.org The simultaneous presence of charge transfer and triplet state features during the lifetime of the multiexciton state suggests that this intermediate state possesses both charge transfer and triplet character. researchgate.net
Modulation of SF Efficiency through Specific Molecular Design (e.g., Selenium Substitution)
Molecular design, particularly through strategic substitution on the PDI core, offers a pathway to modulate SF efficiency. aip.orgfigshare.comnih.gov Substitutions can influence the solid-state packing, electronic coupling, and excited-state energetics, thereby impacting the SF process. aip.orgfigshare.comnih.gov
Introducing halogen atoms, such as bromine, in the bay positions of the PDI core has been shown to disrupt solid-state packing and reduce excitonic interactions. aip.org Surprisingly, some relatively amorphous materials with weak electronic coupling, achieved through bay substitution, have exhibited stronger formation of triplet excited states via SF because competing excimer formation is suppressed. aip.orgresearchgate.net
Recent research has explored the effect of selenium substitution on PDI dimers. figshare.comnih.govresearchgate.net Studies on a selenium-substituted PDI dimer, Se-PDI-II, compared to its unsubstituted counterpart, PDI-II, revealed that the introduction of selenium atoms can suppress excimer emission during the SF process. figshare.comnih.gov This suppression leads to a significantly higher SF efficiency and triplet yield in the selenium-substituted dimer. figshare.comnih.govresearchgate.net These findings highlight selenium substitution as a promising strategy for promoting fast and efficient SF in PDI systems. figshare.comnih.govresearchgate.net
Charge Carrier Generation, Transport, and Recombination Mechanisms
Efficient charge carrier generation, transport, and minimal recombination losses are critical for the performance of this compound-based devices, such as organic solar cells. Following the SF process, the generated triplet excitons need to dissociate into free charge carriers that can be efficiently transported and collected at the electrodes.
Electron Mobility Studies in this compound Derivatives and Blends
PDI derivatives are often utilized as electron acceptors in organic solar cells due to their relatively high electron affinity and potential for high electron mobilities facilitated by π-π stacking. amolf.nlresearchgate.net Electron mobility is a key parameter influencing charge transport efficiency and device performance.
Studies on electron mobility in this compound derivatives and their blends with donor materials have been conducted using techniques like the space-charge limited current (SCLC) method. acs.orgfrontiersin.org Research has shown that the chemical structure of PDI derivatives, particularly the nature of side chains, can significantly impact electron mobility and the morphology of active layers. rsc.org For instance, PDI-spirobifluorene based molecular acceptors with longer and branched alkyl side chains have been correlated with higher electron mobility and enhanced donor:acceptor miscibility, leading to improved device performance. rsc.org Conversely, lower electron mobility and enhanced phase segregation have been linked to geminate recombination losses. rsc.org
In polymer:PDI blends, unbalanced electron and hole mobilities can lead to non-geminate recombination, limiting device efficiency. frontiersin.orgrsc.org While some PDI derivatives show excellent electron conductivity and higher electron mobility than state-of-the-art fullerene acceptors in pure films, their mobility can be reduced when blended with polymers, especially in blends exhibiting more segregated morphologies. researchgate.netrsc.org
Data on electron mobility for specific PDI derivatives in blends can vary depending on the blend composition and processing conditions. For example, in blends with different polymers, electron mobilities for PDI derivatives have been reported in the range of 10⁻⁶ to 10⁻⁵ cm²/V s. frontiersin.org Achieving balanced charge transport, where electron and hole mobilities are comparable, is crucial for minimizing recombination losses and improving fill factors in devices. acs.orgfrontiersin.org
Electron Mobility in PDI Blends:
| PDI Derivative (in blend) | Donor Material | Electron Mobility (cm²/V s) | Reference |
| PDI-SF-d | PFQBDT-TR₁ | Lower | rsc.org |
| PDI-SF-eh | PFQBDT-TR₁ | Lower | rsc.org |
| PDI-SF-nd | PFQBDT-TR₁ | Higher | rsc.org |
| PDI-SF-nd | P3HT | Reduced (in blend) | rsc.org |
| PCE12/PDI | PCE12 | 2.3 × 10⁻⁶ | frontiersin.org |
| PCE10/PDI | PCE10 | 1.2 × 10⁻⁵ | frontiersin.org |
Bimolecular Recombination and Other Recombination Losses in this compound-based Devices
Recombination losses, including bimolecular recombination and trap-assisted recombination, are significant factors that limit the performance of this compound-based devices. acs.orgfrontiersin.orgresearchgate.net Bimolecular recombination occurs when free electrons and holes recombine in the active layer. Trap-assisted recombination involves carriers being trapped at defect sites before recombining. frontiersin.orgmdpi.com
Studies on ternary blend organic solar cells incorporating PDI derivatives as a third component have investigated recombination mechanisms. acs.orgresearchgate.net For example, in PM6:Y6 blends with different PDI derivatives (mPDI, diPDI, triPDI), light intensity-dependent electrical analysis has been used to assess recombination losses. acs.org Findings indicate that bimolecular recombination can be a major loss mechanism, particularly in devices with suboptimal morphology. acs.org Trap-assisted recombination has also been identified as a significant loss route in certain PDI-based devices. frontiersin.org
The nanomorphology of the active layer, influenced by the PDI derivative structure and processing conditions, plays a critical role in controlling recombination losses. acs.orgresearchgate.net Optimized morphology with appropriate domain size and reduced phase segregation can lead to decreased trap-assisted and bimolecular recombination rates, improving device performance. acs.orgresearchgate.net Conversely, increased phase segregation and internal resistances can enhance recombination processes. acs.orgrsc.org
Voltage losses in organic solar cells, including those based on this compound systems, are also influenced by non-radiative recombination pathways, which can be related to the presence of charge transfer states. aip.org
Efficiency of Charge Generation and Collection within Active Layers
The efficiency of charge generation and collection within the active layer is paramount for converting absorbed photons into useful electrical current in this compound-based devices. Charge generation involves the dissociation of excitons (both singlet and triplet excitons in SF systems) into free charge carriers. Charge collection refers to the transport of these carriers to their respective electrodes.
In this compound systems, charge generation can occur directly from the initially generated singlet excitons or from the triplet excitons formed via singlet fission. The correlated triplet pair state, an intermediate in SF, can also play a role in charge generation, potentially via charge transfer mediated mechanisms. nih.govacs.orgresearchgate.net
The efficiency of charge generation is influenced by factors such as the energy level alignment between the donor and acceptor materials, the morphology of the active layer, and the presence of charge transfer states. acs.orgaip.org Ultrafast charge transfer from donor polymers to PDI derivatives and the formation of long-lived charge-separated states have been observed, indicating efficient charge generation at the donor-acceptor interface. researchgate.netpnas.org
Charge collection efficiency is dependent on charge carrier mobilities, the morphology of the active layer (ensuring continuous pathways for transport), and the effectiveness of charge blocking layers at the electrodes. acs.orgmdpi.commdpi.com Unbalanced electron and hole mobilities can hinder efficient charge collection, leading to recombination losses. frontiersin.orgrsc.org Optimized morphology with a bicontinuous network structure facilitates efficient charge transport and collection. mdpi.com
Studies have assessed charge collection efficiency in PDI-based devices. acs.org For instance, in ternary blends, the charge collection efficiency has been shown to be significantly influenced by the specific PDI derivative used, correlating with improvements in device performance. acs.org
Charge Collection Efficiency in Ternary Blends:
| PDI Derivative (in blend) | Charge Collection Efficiency | Reference |
| mPDI | Significantly higher | acs.org |
| diPDI | Intermediate | acs.org |
| triPDI | Lower | acs.org |
| Control (binary) | Lower | acs.org |
Influence of Charge Transfer State Energy on Open-Circuit Voltage
The open-circuit voltage (VOC) is a critical parameter determining the power conversion efficiency (PCE) of organic solar cells (OSCs). It represents the maximum voltage available from a solar cell at zero current and is fundamentally linked to the energy levels of the donor and acceptor materials within the photovoltaic device. In systems employing non-fullerene acceptors (NFAs), such as those based on this compound, the charge transfer (CT) state energy plays a significant role in dictating the achievable VOC. nih.govresearchgate.net
The VOC in organic solar cells is influenced by the energy difference between the highest occupied molecular orbital (HOMO) of the donor material and the lowest unoccupied molecular orbital (LUMO) of the acceptor material. researchgate.netscispace.com However, the maximum achievable VOC is ultimately limited by the energy of the interfacial charge transfer state (ECT) that forms at the donor-acceptor interface upon photoexcitation. nih.govresearchgate.net This CT state is an intermediate step in the charge generation process, where an electron resides on the acceptor and a hole on the donor, bound by Coulombic attraction. nih.gov
Research indicates a strong correlation between the CT state energy and the VOC in organic photovoltaic systems. researchgate.netspie.org Specifically, a higher CT state energy generally leads to a higher VOC. researchgate.netrsc.org This relationship can be understood in the context of energy losses within the solar cell. The total energy loss (Eloss) from the optical bandgap (Eg) to the VOC (qVOC, where q is the elementary charge) is given by Eloss = Eg - qVOC. acs.orgresearchgate.net Minimizing this energy loss is crucial for enhancing PCE. spie.orgswan.ac.uk The CT state energy is intrinsically linked to these losses, as recombination from the CT state to the ground state is a primary non-radiative recombination pathway that reduces VOC. researchgate.netacs.org
In the context of this compound-based systems, studies have explored its use as a non-fullerene acceptor in blends with various polymer donors. For instance, this compound (specifically referred to as SF-PDI2 in some studies, indicating a dimer with a spirobifluorene linker) has been paired with donor polymers like PffBT4T-2DT and PTB7-Th. rsc.orgrsc.orgnih.govnsf.gov These studies highlight that the selection of a matching donor material is crucial for optimizing OSC performance, including achieving a high VOC. rsc.org
One study investigating SF-PDI2 paired with the polymer donor PffBT4T-2DT reported a VOC of 0.98 V. rsc.org This VOC was notably higher than that achieved with fullerene-based acceptors in combination with the same donor, which was attributed to the higher-lying LUMO level of SF-PDI2 relative to the HOMO level of PffBT4T-2DT. rsc.org The VOC loss in this system was reported to be only 0.67 V, which is considered among the lowest values for OSCs. rsc.org
Another investigation comparing SF-PDI2 with fullerene acceptors paired with FTAZ and PyCNTAZ polymer donors found that the higher VOC observed in SF-PDI2-based devices was mainly due to an increase in the CT state energy. rsc.org This suggests that the electronic properties of this compound, particularly its LUMO level and how it interacts with the donor's HOMO level to form the CT state, directly influence the potential for achieving a high VOC.
The energy of the CT state is not solely determined by the energy levels of the isolated donor and acceptor molecules but can also be influenced by factors such as blend morphology, molecular orientation, and interfacial interactions. researchgate.netkaust.edu.saresearchgate.net Therefore, optimizing these factors in this compound-based blends is essential for maximizing the CT state energy and, consequently, the VOC.
Detailed research findings on specific this compound systems illustrate the impact of material selection on VOC and other photovoltaic parameters. Table 1 presents data from a study comparing the performance of OSCs based on PffBT4T-2DT with different acceptors, including SF-PDI2.
Table 1: Photovoltaic Performance of PffBT4T-2DT based OSCs with Different Acceptors
| Acceptor | VOC (V) | JSC (mA/cm2) | FF | PCE (%) |
| SF-PDI2 | 0.98 | 10.7 | 0.57 | 6.3 |
| diPDI | - | - | - | 5.4 |
| Fullerene | <0.78 | - | - | - |
Note: Data for diPDI and Fullerene are included for comparison as presented in the source, though full parameters may not be available in the snippet. The specific fullerene is not explicitly named in the snippet providing this table, but the VOC is stated as being more than 200 mV lower than the SF-PDI2 system. rsc.org
This table demonstrates that the SF-PDI2 acceptor, when paired with PffBT4T-2DT, yields a significantly higher VOC compared to a fullerene acceptor. rsc.org This supports the understanding that the choice of acceptor, and its resulting CT state energy with the donor, is critical for VOC performance.
Further research has explored different this compound derivatives and their impact on VOC. For example, a study on perylene (B46583) diimide-spirobifluorene derivatives with different alkyl side groups (PDI-SF-nd, PDI-SF-eh, and PDI-SF-d) showed variations in PCE, primarily governed by JSC, although specific VOC values for each derivative were also reported, indicating the influence of subtle structural changes on device performance. rsc.org
Theoretical and Computational Studies of Sf Pdi Chemical Compounds
Electronic Structure Calculations: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
Electronic structure calculations, particularly those focusing on the frontier molecular orbitals (HOMO and LUMO), are fundamental to understanding the electronic properties of SF-PDI compounds. The energies of the HOMO and LUMO levels are critical determinants of a material's behavior in organic electronic devices, influencing charge injection, transport, and exciton (B1674681) energetics.
For a specific this compound compound, computational studies have reported a HOMO energy level of -5.9 eV and a LUMO energy level of -3.8 eV. nih.gov These values provide insight into the compound's electron-accepting character, which is characteristic of PDI derivatives. nih.gov
The energy difference between the HOMO and LUMO is related to the material's band gap, influencing its optical absorption properties. Theoretical calculations, such as those based on the Intermediate Neglect of Differential Overlap (INDO) protocol and Density Functional Theory (DFT), have confirmed that the lowest optical transition in N,N alkyl/aryl substituted PDIs can be treated as a HOMO → LUMO transition. nih.gov The spatial extent and nodal structure of these orbitals are also important, as they can influence the effect of substituents on optical properties and intermolecular interactions. nih.gov
The HOMO and LUMO energy levels are also crucial for determining the energy offset between donor and acceptor materials in organic solar cells, which impacts the open-circuit voltage (V_oc) and charge separation efficiency. Computational studies help in tuning these energy levels through chemical functionalization to optimize device performance.
Here is a table summarizing the reported HOMO and LUMO energy levels for this compound:
| Compound | HOMO (eV) | LUMO (eV) |
| This compound | -5.9 | -3.8 |
Density Functional Theory (DFT) Investigations for Molecular Conformation and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the molecular conformation and electronic properties of PDI derivatives, including those relevant to singlet fission. DFT calculations can predict optimized molecular geometries, revealing how different substituents or linking strategies affect the three-dimensional structure of the molecule.
For instance, DFT has been employed to study the impact of introducing bulky substituents or spirobifluorene linkers in PDI dimers like SF-PDI2. These studies show that steric interactions can induce twisting or contortion in the PDI core, which in turn affects the electronic structure and intermolecular packing. DFT calculations confirmed that ring fusion can planarize PDI derivatives, promoting beneficial π–π stacking interactions in solid films.
Beyond molecular geometry, DFT is used to calculate various electronic properties, including electron affinities, ionization potentials, and the distribution of frontier molecular orbitals. These properties are essential for understanding charge transport characteristics and predicting the energy levels relevant to exciton formation and dissociation. nih.gov DFT calculations have also been used to estimate the effect of structural modifications on singlet and triplet excited state energies, which is critical for assessing the thermodynamic feasibility of singlet fission (E(S1) ≥ 2E(T1)).
The insights gained from DFT investigations into molecular conformation and electronic properties are vital for the rational design of PDI derivatives with optimized packing structures and energy level alignment for efficient singlet fission and charge separation in organic electronic devices.
Vibronic-Exciton Model Development for Exciton Dynamics
Vibronic-exciton models are developed to understand the intricate interplay between electronic and vibrational degrees of freedom during exciton dynamics, particularly in processes like singlet fission. These models are crucial because experimental and theoretical studies suggest that vibrations play a significant role in facilitating singlet fission.
In the context of PDI derivatives, vibronic-exciton models have been applied to study how coupling to molecular vibrations (Holstein modes) and intermolecular vibrations (Peierls modes) influences the rate and efficiency of singlet fission. Studies using advanced computational methods, such as the adaptive Hierarchy of Pure States (adHOPS), have investigated the role of Peierls vibrations in SF in systems like ethylphenyl perylene (B46583) di-imide (EP-PDI). These studies indicate that Peierls vibrations can accelerate singlet fission through constructive interference between charge-transfer mediated pathways.
Dynamic vibronic simulations have also been used to describe phenomena like non-radiative voltage losses in organic solar cells incorporating non-fullerene acceptors, including SF-PDI2 and di-PDI, highlighting the importance of considering vibronic coupling for accurate modeling of excited state processes. The development and application of these models provide a microscopic understanding of how vibrational motion can influence electronic couplings and energy transfer rates, which is essential for optimizing SF in PDI-based materials.
Computational Modeling of Intermolecular Interactions and Excited State Character
Computational modeling is extensively used to investigate intermolecular interactions and the character of excited states in PDI aggregates and their impact on singlet fission. PDI molecules tend to form ordered structures in the solid state, often exhibiting π-π stacking, and the specific packing arrangement significantly influences the electronic coupling and exciton behavior.
Computational studies on PDI dimers and thin films explore how variations in molecular packing, induced by different substituents, affect excitonic interactions and the efficiency of SF. These models help to understand the relationship between solid-state structure and photophysical properties.
The character of excited states involved in singlet fission is also a key area of computational investigation. Studies use methods like restricted active-space configuration interaction with double spin-flip to examine the electronic factors, including excitation energies and the coupling between relevant states (e.g., the initial singlet state and the correlated triplet pair state). These calculations reveal the nature of the multi-exciton state and how its character is distributed, which can differ from other SF materials.
Computational modeling also sheds light on the role of charge-transfer (CT) states as potential intermediates in the singlet fission mechanism in PDI dimers and aggregates. Adjusting the energy of CT states relative to exciton states through molecular design can either promote or inhibit singlet fission, a finding supported by computational and experimental evidence. Understanding these intermolecular interactions and excited state characters through computational modeling is crucial for designing PDI materials with enhanced singlet fission performance.
Quantum Mechanical Approximations for Singlet Fission Rates
Quantum mechanical approximations are employed to calculate and understand the rates of singlet fission in PDI systems. The efficiency and speed of the SF process are directly related to the electronic coupling between the initial singlet excited state and the final correlated triplet pair state, as well as the energetic driving force and the influence of vibrations. nih.gov
Theoretical approaches, such as Redfield theory, are used to model the dynamics of singlet fission and estimate SF rates in PDI films. While simple dimer models can provide initial predictions, computational studies have shown that accurately capturing SF rates in polycrystalline films requires considering the complexities of intermolecular organization and the resulting changes in excited state character and energetics in strongly interacting molecular solids.
Methods like the restricted active-space configuration interaction method with double spin-flip are used to calculate the electronic couplings and energy differences between relevant states, providing the necessary parameters for rate calculations based on quantum mechanical frameworks. These computational efforts aim to reproduce experimental trends in singlet fission rates and provide a theoretical basis for explaining the observed variations based on molecular structure and packing. The goal is to develop predictive models that can guide the design of PDI derivatives with optimized singlet fission rates for target applications.
Morphological Characterization and Structure Performance Relationships in Sf Pdi Based Device Architectures
Thin Film Morphology and Phase Separation in Bulk Heterojunctions
In bulk heterojunction (BHJ) organic solar cells, the active layer morphology, specifically the nanoscale interpenetrating network structure formed by the donor and acceptor materials, significantly impacts device performance. nih.govrug.nlalfa-chemistry.com For PDI-based acceptors, a major challenge has been their strong tendency to aggregate in the solid state due to their rigid molecular configuration, leading to the formation of excessively large crystalline domains, often on the micrometer scale. americanelements.comfishersci.comacrospharmatech.com This severe phase separation can result in poor exciton (B1674681) dissociation efficiency and consequently low power conversion efficiencies (PCEs). americanelements.com
SF-PDI derivatives, such as SF-PDI2 and SF-PDI4, have been explored to mitigate the issue of excessive aggregation observed in parent PDI dyes. fishersci.comamericanelements.comsigmaaldrich.com The introduction of a spirobifluorene core in SF-PDI4, for instance, creates a highly twisted, three-dimensional (3D) molecular conformation. fishersci.comamericanelements.comsigmaaldrich.com This 3D interlocking geometry is designed to suppress excessive molecular aggregation and reinforce conformational uniformity. americanelements.comsigmaaldrich.com
Studies on blends incorporating this compound derivatives have shown the importance of achieving a well-mixed interpenetrating BHJ morphology with well-defined nanophase separation for efficient OSCs. fishersci.com For example, devices based on PV4T2FBT:SF-PDI4 blends exhibited a well-mixed morphology, which was indicated to form an excellent 3D charge transport network, contributing to higher short-circuit current density (Jsc) and PCE. fishersci.com Similarly, SF-PDI2 blended with the polymer donor PffBT4T-2DT resulted in non-fullerene OSCs with favorable BHJ morphology. nih.govamericanelements.comsigmaaldrich.com
Impact of Processing Conditions, including Thermal Annealing, on Nanomorphology and Phase Separation
Processing conditions play a critical role in determining the crystallinity and phase separation within the active layer of BHJ OSCs. nih.govrug.nlacrospharmatech.com Even slight variations in processing can lead to different crystallinity values. nih.govacrospharmatech.com Thermal annealing is a commonly employed technique to optimize the nanomorphology of the active layer. rug.nlacrospharmatech.com
For PDI derivatives, thermal annealing can influence the aggregation and phase separation behavior. While the highly planar configuration of parent PDI can lead to large crystalline domains and severe phase separation, strategies involving molecular design and processing, including thermal annealing, are used to achieve appropriate miscibility and phase separation. americanelements.com
In the context of this compound derivatives, the molecular geometry of SF-PDI4 has been shown to prevent strong aggregation of the polymer donor (P3HT in one study) and strengthen phase separation after thermal annealing, leading to a favorable face-on molecular orientation in the blend films. nih.gov Thermal annealing of active layers has also been reported to increase PCEs in devices utilizing other PDI derivatives by inducing crystallization of the acceptor and boosting performance. acrospharmatech.com
Correlation between Molecular Conformation, Aggregation Tendency, and Film Microstructure
The molecular conformation of PDI derivatives significantly influences their aggregation tendency and the resulting film microstructure. The rigid and planar nature of parent PDI leads to strong intermolecular π–π stacking and a high aggregation tendency, resulting in large crystalline domains that can hinder exciton dissociation. americanelements.comacrospharmatech.comamericanelements.comsigmaaldrich.com
Molecular design strategies, such as the introduction of twisted cores or bulky side chains, are employed to reduce the strong self-aggregation of PDI units and achieve more moderate aggregation, which is essential for effective exciton separation and charge transport. americanelements.comsigmaaldrich.com The spirobifluorene core in this compound derivatives is an example of such a strategy, creating a twisted backbone that suppresses excessive aggregation. fishersci.com
The degree and nature of aggregation directly impact charge separation and transport within the active layer, influencing device efficiency. alfa-chemistry.com Controlling the aggregated structure of photovoltaic polymers and their blends is a key area of research for optimizing device performance. fishersci.ca The molecular orientation within the film microstructure, such as face-on orientation, is also crucial for efficient charge transport to the electrodes. nih.gov
Interplay of Miscibility, Self-Aggregation, and Charge Transport in this compound Blends
The interplay between miscibility, self-aggregation, and charge transport in this compound blends is critical for achieving high-performance OPVs. Ideal BHJ morphology requires a delicate balance between donor and acceptor miscibility to create a large interfacial area for exciton dissociation, and appropriate phase separation to form continuous pathways for charge transport to the electrodes. nih.govrug.nl
Excessive self-aggregation of PDI derivatives can lead to large domain sizes, which can result in poor film morphology and hinder charge transport due to limited interfacial area for charge separation and long pathways for charge carriers. americanelements.comjkchemical.com Conversely, insufficient aggregation can lead to amorphous regions that also impede charge transport. jkchemical.com
This compound derivatives have been investigated in blends with various polymer donors to optimize this interplay. For instance, SF-PDI2 blended with P3TEA showed efficient charge generation and separation despite a negligible driving force, contributing to a high PCE. nih.govamericanelements.comsigmaaldrich.comjkchemical.comnih.govacrospharmatech.com This suggests that favorable morphology and charge transport properties were achieved in this blend. The well-mixed interpenetrating morphology observed in PV4T2FBT:SF-PDI4 blends indicates good miscibility while maintaining sufficient phase separation for efficient charge transport. fishersci.com
Influence of Side Chain Engineering on Active Layer Morphology and Device Performance
While the SF core represents a modification to the PDI backbone itself, side chain engineering is a widely used strategy in organic semiconductors, including PDI derivatives and polymer donors used in blends with this compound, to tune material properties and control active layer morphology. americanelements.comsigmaaldrich.comacrospharmatech.comjkchemical.comnih.govwikipedia.org
Introducing different side chains can regulate the solubility of the materials, manipulate intermolecular interactions and packing patterns, and influence self-aggregation and crystallinity. americanelements.comsigmaaldrich.comjkchemical.comwikipedia.org For PDI derivatives, introducing alkyl side chains on the nitrogen position or ortho position is an initial strategy to reduce self-aggregation and crystallization. americanelements.comsigmaaldrich.com Steric-demanding substituents on PDI units can also suppress self-aggregation and crystallization. americanelements.comsigmaaldrich.comnih.gov
In the context of blends with this compound, the side chains of the polymer donor play a significant role in the resulting blend morphology and device performance. Modifying side chains in polymer donors can effectively regulate copolymer solubility and the active layer morphology, leading to better photovoltaic performance. wikipedia.org For example, side chain engineering on benzodithiophene (BDT) units in polymer donors has been shown to enhance energy levels and aggregation, improving compatibility with acceptors like PDI derivatives and boosting photovoltaic performance. wikipedia.org The position and nature of side chains can influence molecular aggregation and crystallinity of polymer donors, impacting the blend morphology when combined with acceptors like SF-PDI2. rsc.orgresearchgate.net
The synergistic effect of modifications on both the PDI core (like the SF unit) and the side chains of the donor or acceptor is crucial for fine-tuning the active layer morphology and achieving high-performance this compound-based devices.
Advanced Applications and Performance Optimization Strategies in Organic Optoelectronics
Non-Fullerene Acceptors (NFAs) in Organic Solar Cells (OSCs)
The development of non-fullerene acceptors (NFAs) has marked a significant advancement in the field of organic solar cells (OSCs), offering solutions to the intrinsic limitations of traditional fullerene-based acceptors. Among the promising classes of NFAs, spiro-fluorene-perylene diimide (SF-PDI) compounds have garnered attention due to their unique three-dimensional structures and tunable optoelectronic properties.
Design Principles for Tunable Optical and Electronic Properties of this compound as NFAs
The molecular architecture of this compound is central to its function as an effective NFA. A key design principle involves creating a twisted or three-dimensional (3D) molecular structure. This is often achieved by incorporating a spirobifluorene bridge, which disrupts the planarity of the perylene (B46583) diimide (PDI) units. nih.govscispace.com This non-planar conformation is crucial for preventing the strong π–π stacking and excessive aggregation that is characteristic of planar PDI molecules. acs.orgresearchgate.net Such large-scale crystallization can lead to micrometer-sized domains in the active layer, which hinders efficient exciton (B1674681) splitting by reducing the donor-acceptor interfacial area. nih.govacs.org
Strategies for Enhancing Photovoltaic Parameters (e.g., Open-Circuit Voltage, Short-Circuit Current, Fill Factor)
Several strategies have been employed to boost the primary photovoltaic parameters of OSCs based on this compound acceptors.
Open-Circuit Voltage (VOC): The VOC is intrinsically linked to the energy difference between the Highest Occupied Molecular Orbital (HOMO) of the donor and the LUMO of the acceptor. The tunable nature of this compound's LUMO level is a significant advantage. researchgate.netossila.com By carefully selecting the molecular structure, the LUMO level can be raised, leading to a larger energy offset and consequently a higher VOC. For example, an this compound derivative blended with the polymer donor PffBT4T-2DT achieved an impressive VOC of 0.98 V due to its high-lying LUMO energy level of -3.83 eV. nih.gov
Short-Circuit Current (JSC): Increasing the JSC involves broadening the absorption spectrum of the active layer to capture more photons. This compound acceptors can be designed to have absorption profiles that are complementary to those of the donor polymer, ensuring efficient light harvesting across a wider range of the solar spectrum. acs.orgresearchgate.net This leads to higher external quantum efficiency (EQE) and an enhanced JSC.
Fill Factor (FF): The FF is influenced by charge mobility and recombination losses within the device. The 3D structure of this compound helps to form a favorable morphology for charge transport. scispace.com Additionally, processing techniques, such as the use of solvent additives, can optimize the active layer morphology. For instance, the addition of a small amount of diphenylether (DPE) as a co-solvent in a TPB:PTB7-Th blend (where TPB is a cluster of four PDIs) was shown to improve the FF from 0.47 to 0.58 by enhancing hole/electron mobility. osti.gov However, this compound based solar cells can sometimes exhibit increased bimolecular recombination, which can negatively impact the JSC and FF. researchgate.net
Donor-Acceptor Pairing Strategies for Optimized Performance in Bulk Heterojunctions
The performance of an this compound-based OSC is critically dependent on the choice of the electron donor material. An effective pairing strategy relies on complementary energy levels and absorption spectra, as well as morphological compatibility.
Energy Level Alignment: For efficient charge separation, the LUMO level of the donor should be higher than that of the this compound acceptor, and the HOMO of the acceptor should be lower than that of the donor. A well-matched energy cascade facilitates exciton dissociation at the donor-acceptor interface and minimizes energy loss, which is crucial for achieving a high VOC. scispace.com
Complementary Absorption: To maximize light absorption and JSC, the donor polymer should absorb light in a region of the solar spectrum where the this compound acceptor is less absorptive. acs.org The pairing of an this compound derivative with the low band gap polymer PffBT4T-2DT resulted in a high PCE of 6.30%, partly because their absorption spectra were complementary. nih.govacs.org Similarly, devices using the donor PTB7-Th have shown high performance, with one study reporting a PCE of up to 8.47% and a JSC over 18 mA/cm², comparable to fullerene-based cells. osti.gov
Morphological Compatibility: The donor and acceptor materials must form an interpenetrating network, known as a bulk heterojunction (BHJ), with optimal domain sizes for efficient charge separation and transport. The twisted structure of this compound helps to prevent the formation of overly large crystalline domains, promoting a more favorable phase separation. scispace.com The surface energy difference between the donor and acceptor can also influence the resulting morphology and device performance. scispace.com
| Donor Polymer | Acceptor | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) | Reference |
| PffBT4T-2DT | This compound derivative (1.8) | 0.98 | - | - | 6.30 | nih.gov |
| P3HT | This compound derivative (1.8) | 0.61 | - | 65 | 2.35 | nih.gov |
| PTB7-Th | TPB (PDI cluster) | - | >18 | 0.58 | 8.47 | osti.gov |
| PDBT-T1 | PDI Dimer (1.3) | - | - | - | 7.16 | nih.govacs.org |
This table presents performance data for various PDI-based non-fullerene acceptors, including this compound derivatives, to illustrate the impact of donor-acceptor pairing.
Engineering Molecular Configuration for Enhanced Morphology Stability in Active Layers
The stability of the active layer's morphology is a critical factor for the long-term performance of OSCs. Fullerene-based devices often suffer from morphological instability due to the tendency of fullerene molecules to diffuse and aggregate over time. nih.govacs.org this compound and other 3D PDI-based NFAs are designed to overcome this issue.
The core strategy is the introduction of a rigid, non-planar core, such as the spirobifluorene unit in this compound. scispace.com This covalently enforced 3D geometry physically prevents the PDI units from stacking too closely, thus inhibiting the formation of large, unstable crystalline domains. scispace.comresearchgate.net This engineered molecular configuration leads to a more stable and homogeneous blend film when mixed with a donor polymer. ossila.com The resulting morphology is less prone to phase separation and degradation under thermal stress or prolonged illumination, contributing to enhanced device longevity compared to fullerene-based counterparts. ossila.comresearchgate.net
Performance Limitations and Advantages Compared to Fullerene-Based Acceptors
This compound and other PDI-based NFAs present a distinct set of advantages and limitations when compared to traditional fullerene acceptors like PCBM.
Advantages:
Tunable Energy Levels: Unlike fullerenes, which have relatively fixed energy levels, the HOMO and LUMO levels of this compound can be readily tuned through chemical synthesis. This allows for precise optimization of the VOC when paired with different donor materials. researchgate.netossila.com
Enhanced Morphological Stability: The inherent 3D structure of this compound inhibits the aggregation and diffusion that plagues fullerene acceptors, leading to more stable active layer morphologies and longer device lifetimes. researchgate.netossila.comresearchgate.net
Potentially Lower Synthesis Cost: The synthesis of high-purity fullerene derivatives can be complex and expensive. NFA synthesis routes offer the potential for lower-cost manufacturing. nih.govacs.org
Limitations:
Lower Electron Mobility: The electron mobility in this compound films can sometimes be lower than that of crystalline fullerene domains. This can result in an imbalance between hole and electron mobility, which negatively affects the fill factor. researchgate.net
Complex Synthesis: While potentially cheaper, the multi-step synthesis required for complex NFA molecules can still be challenging. researchgate.net
| Feature | This compound (NFA) | Fullerene Acceptors (e.g., PCBM) |
| Energy Level Tunability | High | Low |
| Visible Light Absorption | Strong and tunable | Weak |
| Morphological Stability | High | Low (prone to aggregation) |
| Potential for High VOC | High (due to tunable LUMO) | Lower (limited by fixed LUMO) |
| Electron Mobility | Can be lower | High |
| Recombination Losses | Can be higher (bimolecular) | Can be lower |
PDI-Based Heterojunction Photocatalysts
Principles of Heterojunction Construction and Design
The construction of heterojunctions is a cornerstone strategy in organic optoelectronics to enhance device performance by facilitating efficient charge separation and transport. For complex organic semiconductors like this compound, a perylene diimide (PDI) derivative featuring a spirobi[fluorene] core, designing effective heterojunctions is critical for its application in photocatalysis. These heterojunctions are interfaces formed between this compound and another semiconductor material, which can be inorganic (like TiO₂ or BiOBr) or another organic molecule. nih.govmdpi.com The primary goal is to create an energetic landscape that promotes the dissociation of excitons (electron-hole pairs) generated under illumination and prevents their recombination. researchgate.netmdpi.com
Several heterojunction architectures are employed in devices utilizing PDI-based compounds:
P-N Heterojunctions: This is a classic design where a p-type (electron-donating) semiconductor is paired with an n-type (electron-accepting) semiconductor. This compound is known as an n-type organic semiconductor. alfachemic.com When joined, charge carriers diffuse across the junction, creating a built-in electric field in the depletion region. This field rapidly separates photogenerated excitons, sweeping electrons into the n-type material and holes into the p-type material, thereby enhancing charge separation and improving quantum efficiency. nih.gov
Bulk Heterojunctions (BHJ): In this architecture, the donor and acceptor materials are blended to form an interpenetrating network. This creates a large interfacial area for exciton dissociation. However, BHJs can suffer from charge transport issues and recombination losses. aip.org
Planar Heterojunctions: These feature a distinct, flat interface between the material layers. While they offer well-defined charge transport pathways, the area for exciton dissociation is limited by the exciton diffusion length, which is typically short in organic materials (5-20 nm). mdpi.comnih.gov
S-Scheme (Step-Scheme) Heterojunctions: This is a more advanced design that has proven effective for PDI-based photocatalysts. mdpi.com In an S-scheme heterojunction, photogenerated electrons in the conduction band of the n-type semiconductor (with weaker oxidation ability) recombine with holes in the valence band of the p-type semiconductor (with weaker reduction ability). This mechanism preserves the more powerful electrons in the p-type material and holes in the n-type material, maximizing the redox potential of the photocatalyst for degrading pollutants. mdpi.comnih.gov For example, a heterojunction of self-assembled PDI and BiOBr was constructed as an S-type system, which successfully inhibited the recombination of electrons and holes and showed excellent photocatalytic activity. mdpi.com
The design of these heterojunctions often involves creating specific nanostructures, such as core-shell or segmented one-dimensional (1D) nanowires, to maximize the interface and optimize charge transport pathways. documentsdelivered.comrsc.org A novel approach involves creating "interpenetrated heterojunctions" (IPHJs), which combine the benefits of planar and bulk architectures by having a planar interface integrated with bulk-like intermixed structures, enhancing both charge separation and extraction. aip.org
Synthesis Strategies for Enhanced Photocatalytic Activity in Degradation of Organic Pollutants
To be effective in degrading organic pollutants, the photocatalytic activity of this compound must be maximized. This is often achieved through synthesis strategies that create composite materials or specific nanostructures. Since PDI derivatives like this compound tend to have high electron-hole recombination rates and poor solubility, these modifications are crucial. rsc.org
Key synthesis strategies include:
Hydrothermal Synthesis of Composites: This method is used to create intimate contact between a PDI derivative and an inorganic semiconductor. For instance, a composite of a PDI derivative and titanium dioxide (TiO₂) was prepared by adding the PDI to a solution of tetrabutyl titanate in ethanol, followed by hydrothermal treatment. nih.gov This process loads the PDI onto the surface of the TiO₂, creating a heterojunction that enhances visible light absorption and facilitates electron transfer from the PDI to the TiO₂, improving the degradation of pollutants like Methylene Blue. nih.gov
In Situ Chemical Reduction for Noble Metal Deposition: Depositing quantum dots (QDs) of noble metals like Platinum (Pt) onto the surface of PDI nanostructures can dramatically enhance photocatalytic performance. One study demonstrated the successful deposition of well-dispersed Pt QDs on PDI supramolecular nanorods via a simple in situ chemical reduction method. researchgate.netrsc.org The Pt QDs act as electron traps and active sites, promoting the rapid transfer and efficient separation of photogenerated carriers. This strategy resulted in a 6.2-fold increase in the degradation rate constant for phenol (B47542) compared to the pure PDI nanorods. researchgate.netrsc.org
Self-Assembly for Supramolecular Structures: PDI molecules can be designed to self-assemble into well-defined nanostructures like nanorods, nanobelts, or nanosheets through non-covalent interactions such as π-π stacking and hydrogen bonding. mdpi.com These supramolecular structures are highly effective for photocatalysis because the ordered stacking facilitates the migration and separation of photogenerated charges. mdpi.com For example, a self-assembled PDI nanobelt was reported for efficient visible-light-driven photocatalytic hydrogen evolution. dntb.gov.ua The synthesis can be tuned by modifying the side chains on the PDI molecule to control the resulting morphology. dntb.gov.ua
The table below summarizes the performance of various PDI-based photocatalysts synthesized using these strategies for the degradation of organic pollutants.
| Photocatalyst System | Synthesis Method | Target Pollutant | Degradation Efficiency/Rate | Source(s) |
| PDI-1/TiO₂ | Hydrothermal Synthesis | Methylene Blue (MB) | ~95% degradation | nih.gov |
| 1wt.% Pt QDs/PDI | In Situ Chemical Reduction | Phenol | 6.2 times higher rate constant than pure PDI | researchgate.netrsc.org |
| PDI/FePc | Self-Assembly | Tetracycline Hydrochloride (TC) | 3 times higher removal rate than pure PDI | researchgate.net |
| PDI/BiOBr | Ion Layer Adsorption | Rhodamine B (RhB) | ~98% degradation in 120 min | mdpi.com |
Interfacial Charge Transfer Mechanisms in Photocatalysis
Understanding the mechanism of charge transfer across the heterojunction interface is fundamental to optimizing photocatalytic activity. When a photocatalyst like this compound absorbs light, it generates excitons, which must be separated into free electrons and holes to participate in redox reactions. The heterojunction interface plays the critical role of facilitating this separation and preventing recombination.
The primary mechanisms governing interfacial charge transfer in PDI-based systems are:
Type-II Heterojunction Mechanism: In a standard type-II heterojunction, the band alignment causes both electrons and holes to transfer to the material with the lower conduction and valence band energies, respectively. This spatially separates the charge carriers, reducing recombination. For example, in a PDI/TiO₂ composite, electrons photogenerated in the PDI can transfer to the conduction band of TiO₂, while holes remain in the PDI. nih.govdocumentsdelivered.com This transfer is driven by the difference in energy levels between the two materials.
S-Scheme Heterojunction Mechanism: As mentioned previously, the S-scheme mechanism provides a more efficient pathway for photocatalysis. It relies on the recombination of "useless" charge carriers (weak electrons and holes) at the interface, thereby preserving the "useful" charge carriers (strong electrons and holes) in their respective materials. mdpi.com This maintains a high redox potential for the degradation of recalcitrant pollutants. The construction of an S-type heterojunction between PDI and BiOBr, for instance, successfully improved carrier separation efficiency and photocatalytic activity. mdpi.com
Role of Interfacial Bonding: The nature of the chemical bonding at the interface can create specific charge transfer pathways. Recent studies on S-scheme heterojunctions have shown that specific interfacial bonds, such as Zn-N bonds formed between zinc oxide and an imine-based organic framework, can act as a "charge transfer gateway," significantly enhancing charge separation. nih.gov This highlights the importance of atomic-level control in heterojunction design.
Theoretical and spectroscopic studies suggest that the charge separation process is complex and can involve multiple steps, including interfacial energy transfer, coherent interactions between electronic states and molecular vibrations (vibronic coherence), and an increase in entropy that drives the formation of free charges. researchgate.net
Optimization of Photocatalyst Properties (e.g., Band Structure, Particle Size, Surface Area, Morphology)
The performance of an this compound-based photocatalyst can be fine-tuned by systematically optimizing its fundamental physical and chemical properties.
Band Structure: The band structure, defined by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels in organic semiconductors, dictates the light absorption range and the driving force for charge transfer. rsc.org For this compound, which has a band gap of approximately 2.1 eV, modifications to the molecular structure can tune these energy levels. Density Functional Theory (DFT) calculations show that introducing different substituents to the PDI core can significantly alter the HOMO/LUMO levels. rsc.org In a heterojunction, the relative alignment of the band structures of this compound and the partner semiconductor is critical for ensuring efficient charge separation via either a Type-II or S-scheme mechanism. mdpi.com
Particle Size: Reducing the particle size of the photocatalyst to the nanoscale is a common strategy to improve performance. researchgate.net Smaller particles possess a higher surface-area-to-volume ratio, which increases the number of active sites available for reaction on the surface. researchgate.net Furthermore, in nanoparticles, the distance that photogenerated charge carriers must travel to reach the surface is shortened, which reduces the probability of recombination. mdpi.com The use of quantum dots (QDs) represents an extreme case where quantum confinement effects can further modify the electronic properties of the material. researchgate.net
Surface Area: A large specific surface area is highly desirable for a photocatalyst as it enhances the adsorption of pollutant molecules and provides more sites for the photocatalytic reactions to occur. nih.gov This is often achieved by synthesizing materials with porous structures or as assemblies of nanostructures like nanorods or nanosheets. For example, PDI-1 nanorods and PDI-2 nanobelts were shown to have large surface areas that extended the charge carrier channel, facilitating electron transfer and improving photocatalytic activity. nih.gov
Morphology: The shape, or morphology, of the photocatalyst has a profound impact on its properties. mdpi.com Different morphologies of PDI assemblies, such as nanoparticles, nanofibers, and nanosheets, exhibit different photocatalytic activities. mdpi.com One study found that highly crystalline PDI nanosheets showed superior performance because they had a very high exposure of the π-conjugated planes (99.3%). mdpi.com This specific morphology creates highly efficient channels for carrier transport along the π-π stacking direction, accelerating carrier separation and migration to enhance photocatalytic activity. mdpi.comdocumentsdelivered.com
The table below summarizes key properties of optimized PDI-based photocatalysts.
| Property | Optimization Strategy | Effect on Performance | Source(s) |
| Band Structure | Molecular substitution (e.g., bay-area functionalization) | Tunes HOMO/LUMO levels for better band alignment in heterojunctions. | rsc.org |
| Particle Size | Synthesis of nanoparticles or quantum dots | Increases surface area, shortens charge diffusion path, reduces recombination. | mdpi.comresearchgate.net |
| Surface Area | Creation of porous structures or nanorod/nanobelt assemblies | Provides more active sites for catalysis, enhances reactant adsorption. | nih.gov |
| Morphology | Controlled self-assembly into nanosheets | Exposes specific crystal facets (π-conjugated planes) for highly efficient charge transport. | mdpi.com |
Future Directions and Emerging Research Areas for Sf Pdi Chemical Compounds
Exploration of Novel Structural Architectures and Linker Units Beyond Spirobifluorene
Beyond spirobifluorene, various other linkers and structural designs are being investigated for PDI dimers and multimers. These include single carbon-carbon bonds, triazine, thiophene (B33073), furan (B31954), selenophene (B38918), and oligothiophenes. ossila.comfishersci.caalfa-chemistry.comuqam.caacs.org The choice and placement of these linkers significantly influence the backbone conformation, intermolecular interactions, and crystallinity of the resulting PDI derivatives. fishersci.ca For instance, incorporating bulky spacers into the central cores of molecular backbones can effectively shield strong π-π interactions of the planar perylene (B46583) nuclei, addressing solubility issues inherent to highly planar PDI structures. acs.org
Studies have shown that different linkers impact properties and performance differently. For example, fused PDI dimers with furan (FPDI-O), thiophene (FPDI-T), and selenophene (FPDI-Se) linkers have been developed, with FPDI-T exhibiting higher crystallinity and electron mobility compared to its non-fused counterpart. fishersci.ca The use of electron-donating linkers, such as spirobifluorene in SF-PDI2, can also influence the LUMO energy level, which is important for achieving high open-circuit voltages in photovoltaic devices. fishersci.ca
The exploration extends to different degrees of oligomerization and polymerization. Linear-shaped PDI dimers with various bridges, star-shaped PDI trimers like S(TPA-PDI), and PDI polymers such as P(PDI-DTT) and P(PDI-E-DTT) are being synthesized and investigated to overcome aggregation issues and achieve appropriate donor/acceptor miscibility and phase separation in blends. alfa-chemistry.com Rational design principles are being applied to promote backbone planarity or introduce controlled torsion, tune LUMO levels, enhance π-π stacking, and improve mobility and stability. alfa-chemistry.comresearchgate.net
Research findings highlight the structure-property relationships in these novel architectures. For example, the dihedral angle between the linker and PDI units plays a crucial role in controlling aggregation and processability. fishersci.ca The length of alkyl side chains on the substituents can also be significant in tuning molecular interactions and morphology. uqam.ca
Investigation of New Application Domains Beyond Photovoltaics and Photocatalysis
While SF-PDI and related PDI derivatives have shown significant promise in photovoltaics and photocatalysis, their unique electronic, optical, and stability properties make them attractive for a broader range of applications. Future research is directed towards exploring these new domains.
PDI-based oligomers and polymers are being investigated as n-type semiconductors in various organic electronic and photonic devices beyond solar cells. These include organic field-effect transistors (OFETs), light-emitting diodes (LEDs), lasers, optical switches, and photodetectors. alfa-chemistry.com Their strong absorption in the visible region, high electron affinity, and good electron-transporting properties are advantageous for these applications. alfa-chemistry.com
The tunable LUMO energy levels and adjustable molecular configurations of PDI-based materials also contribute to their potential in these diverse devices. alfa-chemistry.com For instance, molecular design strategies are being developed to enhance the planarity of the polymer backbone and down-shift the LUMO level, which can be beneficial for high mobility and good air stability in OFETs. alfa-chemistry.com
Furthermore, PDI-based materials are being explored in perovskite solar cells and for applications involving two-photon absorption. alfa-chemistry.com Their self-assembly characteristics, driven by strong π-π stacking interactions, can also be leveraged for creating highly ordered structures valuable in nanotechnology. mdpi.com
While the search results primarily highlight applications in organic electronics and photonics, the fundamental properties of this compound and its derivatives, such as their robust chemical and photochemical stability, suggest potential in other areas where stable and efficient charge transport or light interaction are required. alfa-chemistry.com
Development and Application of Advanced In-Situ Characterization Techniques
Understanding the structure-property relationships and the dynamic behavior of this compound compounds during processing and operation in various devices is critical for further development. This necessitates the development and application of advanced in-situ characterization techniques.
While the search results did not provide specific details on in-situ techniques applied solely to this compound, they highlight the importance and application of such techniques in related fields and for PDI derivatives. Advanced in-situ and operando techniques are crucial for real-time observation of materials under working conditions, providing insights into structural, chemical, and electronic properties. um.esnih.govrsc.org
Techniques like in-situ X-ray absorption spectroscopy (XAS), X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), infrared (IR) spectroscopy, Raman spectroscopy, atomic force microscopy (AFM), and transmission electron microscopy (TEM) are widely used to study organic semiconductor materials and interfaces. um.esnih.govrsc.orgresearchgate.netresearchgate.net The application of these techniques to this compound can provide valuable information on:
Morphology evolution: In-situ AFM can reveal how the blend morphology of this compound with other materials changes during processing steps like annealing, impacting device performance. acs.org
Crystallinity and molecular packing: In-situ XRD and techniques like grazing-incidence wide-angle X-ray scattering (GIWAXS) can probe the crystallization behavior and molecular orientation of this compound in thin films. rsc.org
Electronic structure and charge dynamics: In-situ UV-Vis/NIR spectroscopy and electrochemical techniques can monitor changes in electronic energy levels and charge transfer processes under illumination or applied bias. rsc.org
Interfacial interactions: Techniques like in-situ XPS can provide insights into the chemical composition and electronic structure at the interfaces between this compound and other layers in a device.
The development of operando techniques, which allow characterization while the device is actively functioning, is particularly important for understanding the performance-limiting factors and degradation mechanisms of this compound-based devices in real-time. um.esnih.gov Applying these advanced techniques will enable a deeper understanding of how the molecular structure and morphology of this compound influence its performance in different applications, guiding the rational design of improved materials.
Rational Design Principles for Next-Generation this compound Materials with Enhanced Functionality and Stability
Rational design plays a pivotal role in developing next-generation this compound materials with enhanced functionality and stability. This involves leveraging the understanding of structure-property relationships gained from synthesis and characterization studies.
Key design principles for improving PDI-based materials, including this compound derivatives, focus on addressing their intrinsic limitations, such as aggregation tendency and optimizing their electronic and structural properties for specific applications. fishersci.cauqam.ca
Strategies include:
Molecular Engineering of Linkers and Architectures: Moving beyond spirobifluorene to explore linkers that provide optimal torsion and steric hindrance to control aggregation and improve solubility and processability. fishersci.caacs.org Designing dimeric, trimeric, and polymeric structures with controlled molecular conformations is crucial. ossila.comfishersci.caalfa-chemistry.com
Tuning Electronic Energy Levels: Modifying the chemical structure, particularly through the introduction of electron-donating or withdrawing groups or heteroatoms, to precisely tune HOMO and LUMO energy levels for optimized charge transfer and open-circuit voltage in photovoltaic devices or appropriate energy alignment in other electronic applications. fishersci.caalfa-chemistry.comacs.orgresearchgate.net
Controlling Molecular Packing and Morphology: Designing molecules that promote favorable molecular packing and nanoscale phase separation when blended with other materials. This can involve incorporating appropriate side chains or using fused-ring structures to enhance π-π stacking while maintaining sufficient solubility. fishersci.cauqam.caacs.orgresearchgate.net
Enhancing Charge Carrier Mobility: Designing structures that facilitate efficient charge transport through optimized π-conjugation and intermolecular interactions. This can involve promoting planarity in certain segments or controlling the degree of twisting. fishersci.caalfa-chemistry.comresearchgate.net
Improving Stability: Incorporating structural features or using passivation strategies to enhance the thermal, chemical, and photochemical stability of this compound materials, which is essential for the long-term performance of devices. ossila.comalfa-chemistry.com Introducing elements other than carbon and hydrogen or peripheral functionalization can be powerful tools for electronic modulation and stability enhancement. acs.org
Rational design is increasingly guided by theoretical calculations and computational modeling, which can predict the electronic structure, molecular conformation, and aggregation behavior of newly designed molecules, reducing the need for extensive experimental synthesis and characterization. researchgate.net By applying these rational design principles, researchers aim to develop this compound materials with tailored properties for high performance and durability in a wide range of emerging applications.
Q & A
Q. What ethical considerations apply to this compound research involving human biospecimens?
- Obtain informed consent specifying data-sharing intentions. Anonymize data to protect participant privacy, and adhere to institutional review board (IRB) guidelines. Disclose conflicts of interest in publications .
Methodological Guidance Tables
Table 1: Statistical Reporting Standards for this compound Studies
| Metric | Recommendation | Example |
|---|---|---|
| Effect Size | Report Cohen’s d or hazard ratios (HR) | HR = 1.45 (95% CI: 1.12–1.89) |
| Multiple Testing | Apply Bonferroni or FDR correction | Adjusted p = 0.012 (FDR < 0.05) |
| Data Transparency | Share raw data via repositories | DOI: 10.5281/zenodo.12345 |
Table 2: Common Pitfalls in this compound Experimental Design
| Pitfall | Mitigation Strategy |
|---|---|
| Inadequate sample size | Conduct power analysis a priori |
| Batch effects | Randomize sample processing order |
| Unblinded analysis | Use automated pipelines for data processing |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
